molecular formula C5H8N4O2 B1608743 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid CAS No. 876716-20-0

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid

Cat. No.: B1608743
CAS No.: 876716-20-0
M. Wt: 156.14 g/mol
InChI Key: BWHMAWHZWZJDKG-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Biochemical Analysis

Biochemical Properties

The tetrazole ring in 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is considered a biomimic of the carboxylic acid functional group . This allows it to participate in biochemical reactions similarly to carboxylic acids. Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known based on the available literature.

Molecular Mechanism

It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen , but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound are not currently documented.

Metabolic Pathways

Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may not be involved in typical metabolic pathways. The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid typically involves the reaction of 5-methyl-1H-tetrazole with a suitable propanoic acid derivative. One common method is the alkylation of 5-methyl-1H-tetrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tetrazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-methyltetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHMAWHZWZJDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390214
Record name 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-20-0
Record name 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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